molecular formula C9H7ClFN3O4 B11051341 N-{[(4-fluoro-3-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride

N-{[(4-fluoro-3-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride

Cat. No.: B11051341
M. Wt: 275.62 g/mol
InChI Key: SXKGICHRSILUQU-UHFFFAOYSA-N
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Description

(1-CHLOROETHYLIDENE)AMINO N-(4-FLUORO-3-NITROPHENYL)CARBAMATE is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and materials science, due to their diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-CHLOROETHYLIDENE)AMINO N-(4-FLUORO-3-NITROPHENYL)CARBAMATE typically involves the reaction of an appropriate amine with a chloroethylidene precursor under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1-CHLOROETHYLIDENE)AMINO N-(4-FLUORO-3-NITROPHENYL)CARBAMATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to form different products.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents like potassium permanganate, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative, while substitution of the chloro group may result in a variety of substituted carbamates.

Scientific Research Applications

Chemistry

In chemistry, (1-CHLOROETHYLIDENE)AMINO N-(4-FLUORO-3-NITROPHENYL)CARBAMATE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or antimicrobial properties. Its carbamate structure is known to interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, carbamates are often explored for their therapeutic potential. (1-CHLOROETHYLIDENE)AMINO N-(4-FLUORO-3-NITROPHENYL)CARBAMATE may be investigated for its potential use as a pharmaceutical agent, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity. It may also find applications in agriculture as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of (1-CHLOROETHYLIDENE)AMINO N-(4-FLUORO-3-NITROPHENYL)CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The nitro and fluoro groups may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1-CHLOROETHYLIDENE)AMINO N-(4-FLUORO-3-NITROPHENYL)CARBAMATE: can be compared with other carbamates, such as:

Uniqueness

The uniqueness of (1-CHLOROETHYLIDENE)AMINO N-(4-FLUORO-3-NITROPHENYL)CARBAMATE lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of both nitro and fluoro groups, along with the chloroethylidene moiety, distinguishes it from other carbamates and may result in distinct reactivity and applications.

Properties

Molecular Formula

C9H7ClFN3O4

Molecular Weight

275.62 g/mol

IUPAC Name

(1-chloroethylideneamino) N-(4-fluoro-3-nitrophenyl)carbamate

InChI

InChI=1S/C9H7ClFN3O4/c1-5(10)13-18-9(15)12-6-2-3-7(11)8(4-6)14(16)17/h2-4H,1H3,(H,12,15)

InChI Key

SXKGICHRSILUQU-UHFFFAOYSA-N

Canonical SMILES

CC(=NOC(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-])Cl

Origin of Product

United States

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